N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide

Description

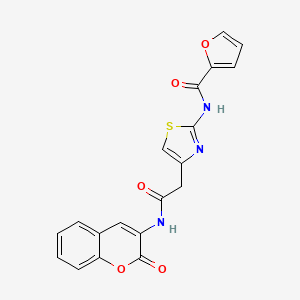

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic hybrid molecule combining coumarin, thiazole, and furan moieties. Its structure features a coumarin core (2-oxo-2H-chromen) linked via an acetamide bridge to a thiazole ring, which is further substituted with a furan-2-carboxamide group. This design leverages the pharmacological properties of coumarins (notably anticoagulant and anti-inflammatory effects) and thiazoles (antimicrobial and enzyme-inhibitory activities) .

Properties

IUPAC Name |

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5S/c23-16(21-13-8-11-4-1-2-5-14(11)27-18(13)25)9-12-10-28-19(20-12)22-17(24)15-6-3-7-26-15/h1-8,10H,9H2,(H,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNDVBBZFHPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drug tiazofurin. Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.

Mode of Action

It is known that thiazole and indole derivatives interact with their targets and induce changes that result in their biological effects.

Biochemical Analysis

Biochemical Properties

The compound N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide exhibits weak intramolecular hydrogen bonding of the C—H⋯O type This suggests that it may interact with enzymes, proteins, and other biomolecules through hydrogen bonding

Cellular Effects

While specific cellular effects of this compound are not yet fully known, related coumarin derivatives have been shown to inhibit proliferation, migration, and invasion of certain cell lines. They can also induce cell cycle arrest and apoptosis.

Molecular Mechanism

It is known that the compound exhibits weak intramolecular hydrogen bonding, which could influence its interactions with biomolecules at the molecular level.

Biological Activity

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that incorporates both thiazole and furan moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 357.37 g/mol. It features a thiazole ring, a furan ring, and a chromenyl group, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antitumor Activity :

- Compounds containing thiazole rings have been documented for their antitumor properties. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range .

- A study reported that related thiazole compounds exhibited potent activity against Bcl-2 expressing cells, suggesting that structural modifications in the thiazole moiety can enhance antitumor efficacy .

-

Antimicrobial Properties :

- Thiazole derivatives have demonstrated considerable antibacterial and antifungal activities. For example, certain thiazole-based compounds were found to be effective against Staphylococcus aureus and other pathogens .

- The incorporation of electron-donating groups in the structure has been associated with increased antimicrobial potency .

- Enzyme Inhibition :

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure influence biological activity. Key findings include:

| Structural Feature | Activity |

|---|---|

| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |

| Electron-donating groups | Enhance antimicrobial activity |

| Substituents on phenyl rings | Affect binding affinity to target proteins |

Case Studies

-

Antitumor Efficacy :

- A recent study evaluated a series of thiazole derivatives similar to N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives against various cancer cell lines. The results indicated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity, with some compounds showing IC50 values below 1 µg/mL .

- Antimicrobial Testing :

The mechanisms through which N-(4-(2-oxo-2H-chromen-3-yl)amino)ethylthiazol derivatives exert their effects include:

-

Induction of Apoptosis :

- Many thiazole compounds trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, leading to cell death.

-

Inhibition of Enzymatic Activity :

- The inhibition of carbonic anhydrase and other enzymes disrupts critical metabolic pathways in pathogens and cancer cells.

Scientific Research Applications

Antitumor Activity

Mechanism of Action : Thiazole derivatives have shown promising antitumor properties. N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar range.

Case Study : A study evaluated thiazole derivatives against cancer cell lines, revealing that modifications at the 4-position of the phenyl ring enhanced cytotoxicity significantly, with some compounds achieving IC50 values below 1 µg/mL .

Antimicrobial Properties

Mechanism of Action : Compounds containing thiazole rings exhibit considerable antibacterial and antifungal activities. The incorporation of electron-donating groups has been linked to increased antimicrobial potency.

Case Study : Research indicates that certain thiazole-based compounds effectively combat pathogens such as Staphylococcus aureus. The structure–activity relationship (SAR) studies highlight that modifications to the thiazole moiety can enhance antimicrobial efficacy .

Enzyme Inhibition

N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives are also noted for their ability to inhibit various enzymes crucial for pathogen survival and cancer progression.

Mechanism of Action : The inhibition of enzymes like carbonic anhydrase disrupts metabolic pathways in both pathogens and cancer cells, leading to decreased proliferation and increased apoptosis.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Activity |

|---|---|

| Thiazole ring | Essential for cytotoxicity and enzyme inhibition |

| Electron-donating groups | Enhance antimicrobial activity |

| Substituents on phenyl rings | Affect binding affinity to target proteins |

Comparison with Similar Compounds

Key Research Findings

Hydrophobic vs. Polar Interactions: Molecular docking studies of compound 18 reveal that hydrophobic interactions dominate ligand-receptor binding, contributing to its low IC50 .

Substituent Effects : Electron-withdrawing groups (e.g., bromine in 18 ) enhance inhibitory potency, while bulky substituents (e.g., 2,4-dichlorophenyl in 13 ) may reduce yield due to steric hindrance during synthesis .

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving the 3D structure, including bond angles, torsion angles, and intermolecular interactions. Use SHELX (e.g., SHELXL for refinement) to process diffraction data, with validation via R-factors (target <0.05) and goodness-of-fit parameters . Complementary techniques include:

- FTIR : Confirm functional groups (e.g., C=O at ~1680–1720 cm⁻¹, NH stretches at ~3199 cm⁻¹) .

- NMR : ¹H/¹³C NMR to assign protons and carbons (e.g., aromatic protons at δ 7.0–8.2 ppm, carbonyl carbons at ~167–170 ppm) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for M⁺ or fragment ions) .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Example protocol:

Chromone-thiazolidinone core formation : React 2-oxo-2H-chromen-3-amine with thiazolidinone precursors (e.g., via nucleophilic substitution or cyclocondensation) under reflux in ethanol or DMF .

Furan-2-carboxamide coupling : Use carbodiimide-mediated amidation (e.g., EDC/HOBt) to attach the furan moiety to the thiazole ring .

Purification : Crystallize from ethanol/DMF or use flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) . Monitor yields (typically 60–80%) and purity via TLC/HPLC .

Q. What is the rationale for combining chromone, thiazole, and furan moieties in this compound?

- Methodological Answer : The design leverages known pharmacophores:

- Chromone : Antifungal/anti-inflammatory activity via inhibition of reactive oxygen species (ROS) pathways .

- Thiazole : Enhances bioavailability and antimicrobial potency by facilitating membrane penetration .

- Furan : Modulates electronic properties and π-π stacking for target binding .

Advanced Research Questions

Q. How can I design a robust antimicrobial assay for this compound, and what are common pitfalls?

- Methodological Answer :

- Strain selection : Use Gram-positive (e.g., Staphylococcus aureus ATCC 6538) and Gram-negative (e.g., Escherichia coli ATCC 35210) reference strains .

- Microdilution protocol :

Prepare compound dilutions in 5% DMSO/0.1% Tween 80.

Inoculate 96-well plates with ~1×10⁵ CFU/mL bacteria.

Incubate 24h at 37°C; determine MIC (no visible growth) and MBC (subculture verification) .

- Pitfalls :

- Solvent interference : Ensure DMSO ≤5% to avoid cytotoxicity.

- Resazurin false positives : Validate with colony counting .

Q. How do substituent variations on the thiazole or furan rings impact bioactivity?

- Methodological Answer :

- SAR Strategy :

Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or donating (e.g., -OCH₃) groups .

Test antifungal activity (e.g., Candida albicans inhibition) and correlate with Hammett constants (σ) or LogP values .

- Example Findings :

- 4-Chlorophenyl substitution : Increases MIC by 2-fold vs. unsubstituted analogs due to enhanced lipophilicity .

- Methoxy groups : Reduce cytotoxicity but may lower membrane permeability .

Q. How should I resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

- Scenario : Discrepancy in carbonyl bond lengths (X-ray vs. IR).

- Steps :

Validate X-ray data : Check for thermal motion (ADP values) and disorder using WinGX/ORTEP .

Reconcile with IR : Confirm if solvent (e.g., DMF solvate in ) causes peak shifts .

DFT calculations : Compare experimental vs. computed vibrational frequencies (e.g., Gaussian 09) .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Process Chemistry Tweaks :

- Catalysis : Use Pd(OAc)₂ for Suzuki coupling (if aryl groups are present) .

- Solvent Optimization : Switch from ethanol to acetonitrile for higher reflux efficiency .

- Purification :

- Crystallization gradient : Use ethanol/water (4:1) for selective precipitation .

- HPLC Prep : C18 column with MeOH/H₂O (70:30) for >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.